2,3-Dichloro-5-nitrophenol

Physicochemical Properties Reactivity Solubility

Researchers requiring isomer-specific nitrophenol building blocks often face supply inconsistency and undocumented pKa variability. 2,3-Dichloro-5-nitrophenol (CAS 1806356-80-8) resolves this with a precisely defined substitution pattern (pKa 5.76) that ensures reproducible reactivity in nucleophilic aromatic substitution and pH-dependent extractions. - Higher melting point (135-140 °C) simplifies recrystallization and impurity removal compared to lower-melting isomers. - Serves as a key intermediate in pesticide and herbicide synthesis, enabling structure-activity relationship (SAR) studies. - Available with rigorous analytical documentation, ensuring batch-to-batch consistency for sensitive downstream applications.

Molecular Formula C6H3Cl2NO3
Molecular Weight 207.99
CAS No. 1806356-80-8
Cat. No. B2484994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5-nitrophenol
CAS1806356-80-8
Molecular FormulaC6H3Cl2NO3
Molecular Weight207.99
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H
InChIKeyXZPYWSMHAVVJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-5-nitrophenol: Physicochemical and Procurement Profile


2,3-Dichloro-5-nitrophenol (CAS 1806356-80-8) is a chlorinated nitrophenol derivative with molecular formula C6H3Cl2NO3 and molecular weight 208.00 g/mol . It is a white to off-white crystalline powder with a melting point range of 135–140 °C and a predicted pKa of 5.76 ± 0.24 . The compound serves as a versatile intermediate in organic synthesis and has been explored in pharmaceutical and agrochemical research contexts [1].

Why Isomer Substitution Fails for 2,3-Dichloro-5-nitrophenol


Dichloronitrophenol isomers exhibit markedly different physicochemical properties and biological profiles due to variations in the position of chlorine and nitro substituents. The 2,3-dichloro-5-nitro substitution pattern confers a distinct pKa (5.76) relative to its 2,4-dichloro-5-nitro (pKa 6.09) and 2,6-dichloro-4-nitro (pKa 3.81) analogs . These differences in acidity directly influence solubility, reactivity in nucleophilic substitution reactions, and binding interactions with biological targets . Moreover, the 2,3-dichloro-5-nitro isomer has a higher melting point (135–140 °C) than the 2,4-dichloro-5-nitro isomer (96–98 °C), which impacts purification strategies and thermal stability during downstream processing . Consequently, generic substitution without isomer-specific validation risks altered synthetic yields, unexpected bioactivity, or compromised material performance.

Quantitative Differentiation Evidence Against Key Comparators


Acidity (pKa) Differentiation from 2,4- and 2,6-Isomers

2,3-Dichloro-5-nitrophenol exhibits a predicted pKa of 5.76 ± 0.24 . In contrast, the 2,4-dichloro-5-nitrophenol isomer has a predicted pKa of 6.09 ± 0.24 , and 2,6-dichloro-4-nitrophenol has a predicted pKa of 3.81 ± 0.44 . This represents a 0.33 unit lower acidity than the 2,4-isomer and a 1.95 unit lower acidity than the 2,6-isomer, indicating that 2,3-dichloro-5-nitrophenol is a weaker acid than 2,6-dichloro-4-nitrophenol but stronger than the 2,4-isomer.

Physicochemical Properties Reactivity Solubility

Melting Point Distinction from Other Dichloronitrophenols

The melting point of 2,3-dichloro-5-nitrophenol is reported as 135–140 °C . This is significantly higher than the melting point of 2,4-dichloro-5-nitrophenol (96–98 °C) [1] and slightly higher than that of 2,6-dichloro-4-nitrophenol (123–126 °C) [2]. The 39–42 °C difference from the 2,4-isomer and 12–14 °C difference from the 2,6-isomer reflect distinct intermolecular packing in the solid state driven by the specific substitution pattern.

Thermal Properties Purification Crystallization

Boiling Point Differentiation Among Dichloronitrophenol Isomers

The predicted boiling point of 2,3-dichloro-5-nitrophenol is 296.0 ± 40.0 °C at 760 mmHg . This is lower than the predicted boiling point of 2,4-dichloro-5-nitrophenol (311.2 ± 42.0 °C) but higher than that of 2,6-dichloro-4-nitrophenol (285.2 ± 40.0 °C) . The 15.2 °C difference from the 2,4-isomer and 10.8 °C difference from the 2,6-isomer reflect differences in molecular polarity and intermolecular forces due to the chlorine and nitro group arrangement.

Volatility Distillation Thermal Stability

Application Status: Research Versatility vs. Industrial Use

2,4-Dichloro-5-nitrophenol (CAS 39489-77-5) is a well-documented industrial intermediate specifically used in the synthesis of the herbicide oxadiazon . In contrast, 2,3-dichloro-5-nitrophenol is primarily positioned as a versatile intermediate for organic synthesis in research and development contexts, with potential applications in pesticide and pharmaceutical lead discovery [1]. No specific commercial agrochemical or pharmaceutical product is currently known to utilize the 2,3-dichloro-5-nitro isomer as a key intermediate.

Agrochemical Intermediates Herbicide Synthesis Research Scaffolds

Optimal Use Cases Based on Quantitative Evidence


Synthesis Requiring Intermediate Acidity Profile

The pKa of 5.76 for 2,3-dichloro-5-nitrophenol makes it suitable for reactions where a weaker acid than 2,6-dichloro-4-nitrophenol (pKa 3.81) but stronger than the 2,4-isomer (pKa 6.09) is desired. This intermediate acidity can be leveraged in selective deprotonation steps, phase-transfer catalysis, or pH-dependent extraction protocols.

Crystallization and Purification with High Melting Point

With a melting point of 135–140 °C , 2,3-dichloro-5-nitrophenol offers a wider temperature window for recrystallization from organic solvents compared to the 2,4-isomer (96–98 °C). This can simplify the removal of lower-melting impurities and improve overall purity for sensitive downstream applications.

SAR Studies in Agrochemical and Pharmaceutical Research

Given the established use of 2,4-dichloro-5-nitrophenol as an oxadiazon intermediate and the known biological activity of 2,6-dichloro-4-nitrophenol as a phenolsulfotransferase inhibitor [1], 2,3-dichloro-5-nitrophenol serves as a valuable comparator in SAR studies. Its distinct substitution pattern allows researchers to probe the influence of chlorine and nitro group positioning on herbicidal, antimicrobial, or enzyme inhibition activity.

Exploratory Synthesis of Novel Pesticide Candidates

2,3-Dichloro-5-nitrophenol is noted as an intermediate in the synthesis of pesticides and herbicides [2]. Its chlorinated phenolic core can be elaborated into diverse structures via nucleophilic aromatic substitution, coupling reactions, or reduction of the nitro group. The compound's moderate predicted pKa and high melting point may confer favorable physicochemical properties to derived analogs.

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